Cas no 875245-89-9 (2-Methoxy-3-phenoxybenzoic acid)

2-Methoxy-3-phenoxybenzoic acid is a benzoic acid derivative featuring methoxy and phenoxy substituents at the 2- and 3-positions, respectively. This compound is of interest in organic synthesis and pharmaceutical research due to its versatile functional groups, which allow for further derivatization or incorporation into more complex structures. Its aromatic and electron-rich nature makes it a potential intermediate for agrochemicals, dyes, or active pharmaceutical ingredients (APIs). The methoxy and phenoxy groups contribute to its stability and reactivity in electrophilic or nucleophilic substitution reactions. The compound is typically characterized by HPLC, NMR, and mass spectrometry to ensure purity and structural integrity for research applications.
2-Methoxy-3-phenoxybenzoic acid structure
875245-89-9 structure
Product Name:2-Methoxy-3-phenoxybenzoic acid
CAS No:875245-89-9
MF:C14H12O4
MW:244.242684364319
CID:1093610
PubChem ID:72942730
Update Time:2025-05-23

2-Methoxy-3-phenoxybenzoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-Methoxy-3-phenoxybenzoic acid
    • 2-Methoxy-3-phenoxybenzoicacid
    • 875245-89-9
    • Inchi: 1S/C14H12O4/c1-17-13-11(14(15)16)8-5-9-12(13)18-10-6-3-2-4-7-10/h2-9H,1H3,(H,15,16)
    • InChI Key: NJXXZZUBHCQFEM-UHFFFAOYSA-N
    • SMILES: O(C1C=CC=CC=1)C1C=CC=C(C(=O)O)C=1OC

Computed Properties

  • Exact Mass: 244.07355886g/mol
  • Monoisotopic Mass: 244.07355886g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 273
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 55.8Ų

2-Methoxy-3-phenoxybenzoic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A019093376-1g
2-Methoxy-3-phenoxybenzoic acid
875245-89-9 95%
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$385.00 2023-08-31
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1744972-1g
2-Methoxy-3-phenoxybenzoic acid
875245-89-9 98%
1g
¥3469.00 2024-04-27

Additional information on 2-Methoxy-3-phenoxybenzoic acid

2-Methoxy-3-phenoxybenzoic Acid (CAS No. 875245-89-9): A Comprehensive Overview

2-Methoxy-3-phenoxybenzoic acid (CAS No. 875245-89-9) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique molecular structure, exhibits a range of biological activities that make it a valuable candidate for various applications, including drug development and chemical synthesis.

The molecular formula of 2-Methoxy-3-phenoxybenzoic acid is C14H12O4, and its molecular weight is 244.24 g/mol. The compound features a benzoic acid core with a methoxy group at the 2-position and a phenoxy group at the 3-position. These functional groups contribute to its distinct chemical properties and biological activities.

Recent studies have highlighted the potential of 2-Methoxy-3-phenoxybenzoic acid in various therapeutic areas. One notable application is its use as an intermediate in the synthesis of pharmaceuticals. The compound's ability to undergo selective chemical transformations makes it an attractive starting material for the development of novel drugs with improved efficacy and reduced side effects.

In the realm of medicinal chemistry, 2-Methoxy-3-phenoxybenzoic acid has been investigated for its anti-inflammatory properties. Research published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This finding suggests that 2-Methoxy-3-phenoxybenzoic acid could be a promising lead compound for the development of new anti-inflammatory drugs.

Beyond its anti-inflammatory properties, 2-Methoxy-3-phenoxybenzoic acid has also shown potential in cancer research. Studies have indicated that this compound can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. For instance, a study published in Cancer Letters reported that 2-Methoxy-3-phenoxybenzoic acid selectively induced apoptosis in human breast cancer cells while sparing normal cells, making it a potential candidate for targeted cancer therapy.

The synthetic accessibility of 2-Methoxy-3-phenoxybenzoic acid further enhances its utility in pharmaceutical research. Various synthetic routes have been developed to produce this compound efficiently and cost-effectively. One such method involves the reaction of 3-phenoxybenzaldehyde with methanol followed by oxidation to form the carboxylic acid. This synthetic approach allows for the scalable production of 2-Methoxy-3-phenoxybenzoic acid, facilitating its use in large-scale drug discovery programs.

In addition to its pharmaceutical applications, 2-Methoxy-3-phenoxybenzoic acid has been explored for its potential as a bioactive molecule in agrochemicals. Research has shown that this compound can exhibit herbicidal activity against certain weed species, making it a valuable candidate for the development of environmentally friendly herbicides. The selective action of 2-Methoxy-3-phenoxybenzoic acid on target weeds while minimizing harm to crops is particularly noteworthy.

The safety profile of 2-Methoxy-3-phenoxybenzoic acid is another critical aspect that has been extensively studied. Toxicological evaluations have demonstrated that this compound exhibits low toxicity in both acute and chronic exposure scenarios. These findings support its safe use in various applications, including pharmaceuticals and agrochemicals.

In conclusion, 2-Methoxy-3-phenoxybenzoic acid (CAS No. 875245-89-9) is a multifaceted organic compound with significant potential in multiple fields. Its unique chemical structure and diverse biological activities make it an attractive candidate for drug development, chemical synthesis, and agrochemical applications. Ongoing research continues to uncover new insights into the properties and applications of this compound, further solidifying its importance in the scientific community.

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